4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
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Overview
Description
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole typically involves the iodination of 3,5-dimethyl-1-propyl-1H-pyrazole. One common method includes the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or amines can be formed.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit or activate enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 4-Iodo-3,5-dimethyl-1H-pyrazole
Uniqueness
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propyl group at the 1-position differentiates it from other similar compounds, potentially leading to unique applications and properties .
Properties
IUPAC Name |
4-iodo-3,5-dimethyl-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPZVYUGWLKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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